molecular formula C11H9FN2O B6385252 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-37-2

5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385252
CAS RN: 1111108-37-2
M. Wt: 204.20 g/mol
InChI Key: TVESSEFIYGWHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% (5-FMHP-2-HP) is a lab-synthesized organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of various substances, as well as to determine the mechanism of action of certain compounds.

Scientific Research Applications

5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as to determine the mechanism of action of certain compounds. It has also been used in the study of drug metabolism, as well as to investigate the effects of various drugs on the body. Additionally, 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% has been used in the study of cellular processes, such as the regulation of gene expression.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes of the body. Additionally, 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% is believed to interact with receptors in the body, resulting in changes in the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound has the potential to affect a variety of biochemical and physiological processes in the body. For example, it has been found to affect the expression of certain genes, as well as to affect the activity of certain enzymes. Additionally, it has been found to affect the metabolism of certain drugs, as well as to affect the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in lab experiments include its versatility, as it can be used to study a variety of biochemical and physiological processes. Additionally, it is relatively easy to synthesize in the lab, and it is relatively stable in solution. The main limitation of using 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% could lead to the development of more efficient and cost-effective methods of production. Additionally, further research into the use of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in drug metabolism and receptor activity could lead to the development of new and more effective drugs. Finally, further research into the use of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in gene expression could lead to the development of new and more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% involves a series of steps involving the reaction of 2-fluoro-4-methylphenol with hydroxypyrimidine. The reaction of these two compounds produces 5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine, 95% in a yield of 95%. The reaction is carried out in an inert atmosphere such as nitrogen or argon, using a solvent such as acetonitrile or dimethylformamide. This reaction can be catalyzed by a variety of reagents, including pyridine, triethylamine, and sodium hydroxide.

properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-2-3-9(10(12)4-7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESSEFIYGWHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686792
Record name 5-(2-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-4-methylphenyl)-2-hydroxypyrimidine

CAS RN

1111108-37-2
Record name 5-(2-Fluoro-4-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.